4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-ethyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFRMDPTPDJCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole is a compound belonging to the pyrazole class, which has gained attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties. This article reviews the biological activity of this specific pyrazole derivative, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the chloromethylation of 1-ethyl-3-phenylpyrazole. Various methods have been explored in literature, including microwave-assisted synthesis and traditional reflux methods, which yield high purity and good yields of the desired compound .
Biological Activity Overview
The biological activities of pyrazole derivatives are extensive. The following table summarizes key activities associated with this compound and related compounds:
The mechanisms underlying the biological activities of this compound involve several pathways:
- Cytokine Inhibition : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
- Enzyme Inhibition : It acts as an inhibitor of xanthine oxidase and cyclooxygenase, enzymes involved in purine metabolism and prostaglandin synthesis respectively .
- Cell Cycle Arrest : Studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
Several studies have explored the efficacy of this compound:
- Anti-inflammatory Efficacy : In a study comparing various pyrazole derivatives, this compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
- Cytotoxic Effects on Cancer Cells : Research demonstrated that this compound significantly reduced cell viability in human cancer cell lines (HeLa and A375), with IC50 values indicating potent activity .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole, exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole compounds can inhibit tumor growth in various cancer cell lines. A notable study demonstrated that pyrazole derivatives possess cytotoxic effects against human cancer cells, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazoles have been reported to modulate inflammatory pathways, potentially offering relief in conditions such as arthritis and other inflammatory disorders. The mechanism often involves inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .
Analgesic Effects
Pyrazole derivatives are known for their analgesic properties, acting through various mechanisms including opioid receptor modulation. The specific structure of this compound may enhance its interaction with pain pathways, making it a candidate for pain management therapies .
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in various animal models. For example, its antinociceptive effects were evaluated using pain models where it exhibited significant pain relief comparable to standard analgesics .
In Vitro Assays
In vitro assays have been conducted to assess the cytotoxicity and selectivity of this compound against different cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death in malignant cells while sparing normal cells .
Case Studies
| Study | Compound | Findings |
|---|---|---|
| El Shehry et al. (2019) | This compound | Demonstrated significant antinociceptive activity through opioid receptor modulation. |
| Kenchappa & Bodke (2020) | Various pyrazole derivatives | Reported enhanced cytotoxicity against human cancer cell lines with structural modifications similar to this compound. |
| Girodet et al. (2013) | Pyrazole analogs | Investigated anti-inflammatory effects, indicating potential therapeutic uses in chronic inflammatory diseases. |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Chloromethyl vs. Other Reactive Groups
- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole: Shares a chloromethylphenyl moiety but incorporates a nitroimidazole core. This compound is used in TDAE (tetrakis(dimethylamino)ethylene)-mediated synthesis of antiparasitic agents, highlighting the role of chloromethyl groups in facilitating carbon-carbon bond formation .
- 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole : Differs in substituents (difluoromethoxy, trifluoromethyl) that enhance herbicidal activity. The chloromethyl group here allows further functionalization, but the fluorinated groups increase metabolic stability and target affinity .
Ethyl and Phenyl Substituents vs. Alternatives
- (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one: Replaces the ethyl group with a dichlorophenyl-propenone chain. The methoxyphenyl and dichlorophenyl groups enhance π-π stacking and electron-withdrawing effects, critical for crystal packing and antifungal activity .
- 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde : Substitutes ethyl with methyl and introduces a sulfanyl group. The trifluoromethyl and sulfanyl groups improve oxidative stability and pesticidal efficacy .
Physical and Chemical Properties
| Property | 4-(Chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole | 4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide | 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde |
|---|---|---|---|
| Molecular Weight | ~236.7 g/mol | ~218.6 g/mol | ~407.8 g/mol |
| Key Functional Groups | Chloromethyl, ethyl, phenyl | Carbohydrazide, chloro | Trifluoromethyl, sulfanyl, aldehyde |
| Reactivity | High (nucleophilic substitution) | Moderate (condensation reactions) | Moderate (oxime formation) |
| Lipophilicity (LogP) | ~3.2 (estimated) | ~1.8 | ~4.1 |
Preparation Methods
Cyclization Route Followed by Chloromethylation
A common method involves synthesizing the 1-ethyl-3-phenyl-1H-pyrazole core first, then introducing the chloromethyl group through electrophilic substitution.
Step 1: Pyrazole Core Formation
- React ethyl hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones bearing a phenyl substituent at the 3-position.
- Typical conditions: reflux in ethanol or other suitable solvents.
- This yields 1-ethyl-3-phenyl-1H-pyrazole with good selectivity.
Step 2: Chloromethylation
- The 4-position of the pyrazole ring is chloromethylated using reagents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.
- Reaction conditions are carefully controlled to avoid over-chloromethylation or side reactions.
- The chloromethylation proceeds via electrophilic substitution, targeting the 4-position due to electronic and steric factors.
Direct Alkylation Using 4-(Chloromethyl)benzyl Chloride Analogues
Another approach, inspired by the synthesis of related pyrazole derivatives such as 1-[4-(chloromethyl)phenyl]-1H-pyrazole, involves nucleophilic substitution of pyrazole nitrogen with chloromethyl-containing alkyl halides under basic conditions.
- Reaction of 1H-pyrazole derivatives with chloromethyl phenyl compounds under basic conditions (e.g., sodium hydroxide or potassium carbonate) in polar aprotic solvents.
- The base deprotonates the pyrazole nitrogen, enabling nucleophilic attack on the chloromethyl carbon.
- This method is adaptable for introducing the chloromethyl group while simultaneously installing the ethyl and phenyl substituents on the pyrazole ring.
Cyclization Using Phosphoryl Chloride (POCl₃) as Cyclizing Agent
- Cyclization of hydrazide intermediates with POCl₃ at elevated temperatures (~120°C) can form pyrazole rings with chloromethyl substitution.
- POCl₃ acts both as a dehydrating and chlorinating agent, facilitating ring closure and chloromethyl introduction.
- Excess POCl₃ is used to drive the reaction to completion, followed by neutralization and purification.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes on Optimization |
|---|---|---|
| Solvent | Ethanol, DMF, or other polar aprotic solvents | DMF enhances nucleophilic substitution rates |
| Temperature | 80–120°C | Elevated temperature favors cyclization |
| Base | Sodium hydroxide, potassium carbonate | Base strength affects deprotonation efficiency |
| Chloromethylating agent | Chloromethyl methyl ether, paraformaldehyde + HCl | Controlled addition avoids side reactions |
| Reaction Time | 2–6 hours | Monitored by TLC or in situ spectroscopy |
| Purification | Recrystallization, column chromatography | Silica gel chromatography with hexane/ethyl acetate gradient yields >95% purity |
Analytical and Purification Techniques
- Purity Assessment : High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) detects impurities below 0.1%.
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy identifies proton environments, confirming substitution patterns.
- X-ray Crystallography (XRD) : Confirms molecular geometry and substitution sites.
- Elemental Analysis : Validates carbon, hydrogen, nitrogen, and chlorine content within ±0.3% of theoretical values.
Research Findings and Yield Optimization
- Microwave-Assisted Synthesis : Use of microwave irradiation reduces reaction times significantly (minutes vs. hours) and improves yields by 15–20%.
- Catalytic Additives : Lewis acids such as ZnCl₂ stabilize intermediates during cyclization, enhancing yield.
- In Situ Monitoring : FT-IR or Raman spectroscopy allows real-time tracking of reaction progress, enabling precise termination to maximize yield and purity.
- Slow Addition of Reactants : Gradual addition of hydrazide intermediates minimizes side-product formation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Challenges | Typical Yield (%) |
|---|---|---|---|---|
| Cyclization + Chloromethylation | Hydrazine + β-diketone, then chloromethyl methyl ether + HCl | High selectivity, well-established | Multi-step, requires careful control | 60–75 |
| Direct Alkylation with Chloromethyl Halide | Pyrazole + 4-(chloromethyl)benzyl chloride + base | One-step chloromethyl introduction | Possible side reactions, requires strong base | 55–70 |
| POCl₃-Mediated Cyclization | Hydrazide + POCl₃ at 120°C | Efficient ring closure and chlorination | Excess reagent handling, neutralization needed | 65–80 |
| Microwave-Assisted Cyclization | Same as above with microwave irradiation | Reduced reaction time, improved yield | Requires specialized equipment | 75–85 |
Q & A
Basic: What are the common synthetic routes for preparing 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, chloromethyl groups can be introduced via reactions with chloromethylating agents (e.g., 1-chloro-4-(chloromethyl)benzene) in the presence of a base like potassium carbonate. Refluxing in aprotic solvents (e.g., acetonitrile) at controlled temperatures (3–16 hours) is critical. Post-synthesis purification via column chromatography using silica gel improves yield and purity. Optimizing reaction parameters (e.g., solvent polarity, base strength, and temperature) through Design of Experiments (DoE) can enhance yields .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Thin-Layer Chromatography (TLC): Monitors reaction progress and assesses purity by comparing Rf values with standards.
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm substituent positions and molecular connectivity. For instance, the chloromethyl group (CH2Cl) appears as a singlet near δ 4.5–5.0 ppm in 1H NMR.
- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) in crystalline derivatives .
Advanced: How can X-ray crystallography aid in elucidating the structural features of this compound derivatives?
Methodological Answer:
X-ray crystallography provides precise bond lengths, angles, and dihedral angles between aromatic rings (e.g., phenyl and pyrazole rings). For example, in ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, the pyrazole ring forms dihedral angles of 6.97° and 79.25° with adjacent phenyl rings, influencing steric and electronic properties. Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilize crystal packing, which is critical for understanding solubility and solid-state reactivity .
Advanced: What strategies can resolve contradictions in reported synthetic yields for similar pyrazole derivatives?
Methodological Answer:
Discrepancies in yields often arise from variations in catalysts, solvents, or reaction times. For example:
- Catalyst Selection: Copper sulfate/sodium ascorbate in click chemistry (CuAAC) may offer higher regioselectivity compared to nucleophilic substitution .
- Solvent Optimization: Polar aprotic solvents (e.g., THF) enhance reaction rates for bulky substrates.
- Temperature Control: Lower temperatures (e.g., 50°C) reduce side reactions in multi-step syntheses.
Systematic parameter screening and statistical optimization (e.g., response surface methodology) can reconcile conflicting data .
Advanced: How does the chloromethyl group influence the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
The chloromethyl (–CH2Cl) group acts as a reactive site due to the electronegativity of chlorine, which facilitates nucleophilic displacement. However, steric hindrance from the ethyl and phenyl substituents may slow reactions. Strategies to mitigate this include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Base Selection: Strong bases (e.g., K2CO3) deprotonate nucleophiles, enhancing reactivity.
- Leaving Group Optimization: Substituting chlorine with better leaving groups (e.g., tosylates) improves substitution efficiency in sterically hindered environments .
Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives of this compound?
Methodological Answer:
SAR studies focus on modifying substituents to enhance bioactivity:
- Chloromethyl Group: Enhances electrophilicity for covalent binding to biological targets.
- Phenyl and Ethyl Groups: Increase lipophilicity, improving membrane permeability.
- Derivatization: Introducing triazole or thiazole rings via click chemistry or cyclocondensation can modulate antibacterial or anticancer activity. For example, pyrazole-thiazole hybrids exhibit improved antimicrobial properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
